Methyl 4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate
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Overview
Description
Methyl 4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate is a heterocyclic compound that features a triazole and pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the triazole ring. The final step involves esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation occurs efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a corresponding alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
Methyl 4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and pyrazine derivatives, such as:
- Methyl 4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate
- Ethyl 4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate
- Methyl 4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both triazole and pyrazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-oxo-6-phenyl-5H-triazolo[1,5-a]pyrazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-20-13(19)10-11-12(18)14-9(7-17(11)16-15-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIOVJJOVJYOFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=O)NC(=CN2N=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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